molecular formula C20H22N4O3S B2524915 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1448044-75-4

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2524915
CAS RN: 1448044-75-4
M. Wt: 398.48
InChI Key: VGCRWMQEFLJFKV-UHFFFAOYSA-N
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Description

The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that appears to be related to sulfonate-based reagents used in analytical chemistry and heterocyclic compounds with potential applications in materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of related compounds involves the combination of various moieties that impart specific properties to the final molecule. For instance, the synthesis of a sulfonate reagent described in the first paper involves the attachment of a fluorophore for detection and a tertiary amino function for easy removal post-derivatization . This suggests that the synthesis of the compound may also involve multiple steps to incorporate different functional groups, such as the triazolylsulfonyl and naphthalen-1-yl groups, which could be used for similar analytical purposes.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as FTIR spectrum and single crystal XRD, as mentioned in the second paper . These techniques would likely reveal that the compound has a complex structure with multiple rings and functional groups, which could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving the compound would likely be influenced by its functional groups. For example, the sulfonate group mentioned in the first paper is known for its ability to undergo derivatization reactions, which could be a key feature of the compound as well . The presence of a triazolyl group might also suggest potential reactivity with nucleophiles or electrophiles, depending on the substitution pattern on the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include high sensitivity for detection purposes, as indicated by the fluorophore in the related sulfonate reagent . Additionally, the thermal stability and optical properties of the compound could be similar to those of the heterocyclic compound described in the second paper, which shows transparency in the visible region and thermal stability as determined by TG and DTA analysis .

Scientific Research Applications

Molecular Characterization and Analysis

A study on a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, provides insights into molecular geometry, vibrational frequencies, and charge transfer mechanisms through Density Functional Theory (DFT) analysis. This highlights the compound's potential for detailed molecular studies and theoretical characterization (Sarojini et al., 2012).

Anticancer Activity

Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated the cytotoxic activity of synthesized compounds against several human cancer cell lines, demonstrating potent cytotoxicity. This suggests the application of naphthoquinone derivatives in developing anticancer agents (Ravichandiran et al., 2019).

Electrochemical and Spectroscopic Characterization

A study on the redox behavior of biologically important triazol derivatives explored their thermodynamic and kinetic parameters, highlighting their potential for biological applications due to low cytotoxicity and suitability for electrochemical studies (Nimal, 2020).

Proton Exchange Membranes

Research on sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes underscores the compound's utility in fuel cell applications. This study demonstrates the material's excellent thermal and oxidative stabilities, high proton conductivities, and potential for renewable energy technologies (Wang et al., 2015).

Molecular Docking Studies

A molecular docking study on a synthesized compound containing naphthalene and piperidin-1-yl groups investigated its potential interaction with human serum albumin. This research indicates the compound's pharmacokinetic properties and potential for biological application, providing insights into drug design and molecular interaction studies (Govindhan et al., 2017).

properties

IUPAC Name

1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23-14-21-22-20(23)28(26,27)17-9-11-24(12-10-17)19(25)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,14,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRWMQEFLJFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

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